molecular formula C13H9NO4 B2459340 3-(4-Nitrophenoxy)benzaldehyde CAS No. 17076-72-1

3-(4-Nitrophenoxy)benzaldehyde

Cat. No.: B2459340
CAS No.: 17076-72-1
M. Wt: 243.218
InChI Key: NGXQRTNNSHZDDA-UHFFFAOYSA-N
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Description

3-(4-Nitrophenoxy)benzaldehyde is an organic compound with the molecular formula C13H9NO4 It is characterized by the presence of a nitrophenoxy group attached to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 4-chloronitrobenzene. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Nitrophenoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Oxidation: Potassium permanganate, sulfuric acid.

    Substitution: Potassium carbonate, dimethylformamide.

Major Products Formed:

    Reduction: 3-(4-Aminophenoxy)benzaldehyde.

    Oxidation: 3-(4-Nitrophenoxy)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Nitrophenoxy)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenoxy)benzaldehyde involves its reactivity towards nucleophiles and electrophiles. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The aldehyde group can participate in various condensation reactions, forming Schiff bases and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

  • 4-(4-Nitrophenoxy)benzaldehyde
  • 3-Nitrobenzaldehyde
  • 4-Nitrobenzaldehyde

Comparison: 3-(4-Nitrophenoxy)benzaldehyde is unique due to the presence of both a nitrophenoxy group and an aldehyde group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. For example, 4-(4-Nitrophenoxy)benzaldehyde has a similar structure but differs in the position of the nitrophenoxy group, which can influence its reactivity and applications .

Properties

IUPAC Name

3-(4-nitrophenoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-9-10-2-1-3-13(8-10)18-12-6-4-11(5-7-12)14(16)17/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXQRTNNSHZDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Hydroxybenzaldehyde (1.15 g, 9.4 mmol), 1-fluoro-4-nitrobenzene (1.0 mL, 9.4 mmol) and K2CO3 (2.61 g, 19 mmol) were combined in DMF (20 mL) and heated at 80° C. After 6 hours, the reaction mixture was cooled to room temperature and partitioned between water and diethyl ether. The separated aqueous phase was extracted with diethyl ether. The organic layers were combined, washed with 1N NaOH, brine, dried (MgSO4), filtered and the filtrate concentrated under reduced pressure to provide the title compound as a yellow solid (1.98 g).
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.61 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

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